4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride

CAS No.: 36085-44-6

Cat. No.: VC1700531

Molecular Formula: C14H18Cl3N3S

Molecular Weight: 366.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36085-44-6 |

|---|---|

| Molecular Formula | C14H18Cl3N3S |

| Molecular Weight | 366.7 g/mol |

| IUPAC Name | 6-[(4-chlorophenyl)methyl]-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine;dihydrochloride |

| Standard InChI | InChI=1S/C14H16ClN3S.2ClH/c15-11-3-1-10(2-4-11)9-18-7-5-12-13(6-8-18)19-14(16)17-12;;/h1-4H,5-9H2,(H2,16,17);2*1H |

| Standard InChI Key | GJPGAKKPKZEVGZ-UHFFFAOYSA-N |

| SMILES | C1CN(CCC2=C1N=C(S2)N)CC3=CC=C(C=C3)Cl.Cl.Cl |

| Canonical SMILES | C1CN(CCC2=C1N=C(S2)N)CC3=CC=C(C=C3)Cl.Cl.Cl |

Introduction

Chemical Identity and Structure

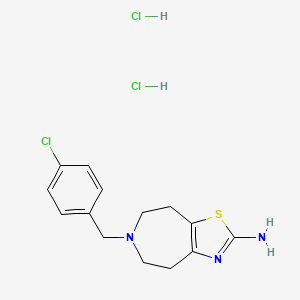

4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride is a thiazolo-fused seven-membered nitrogen heterocycle with a specific 4-chlorophenylmethyl substituent at position 6. The compound has been researched for its neurological properties, particularly related to dopaminergic activity.

Basic Properties

The chemical structure consists of a thiazole ring fused to a seven-membered azepine ring, with a 4-chlorophenylmethyl substituent at position 6 of the azepine ring and an amine group at position 2 of the thiazole ring. The compound exists as a dihydrochloride salt, which enhances its stability and solubility characteristics for research applications .

Structural Characteristics and Physical Properties

The compound presents several key structural features that contribute to its chemical and pharmacological profile:

Structural Elements

-

A fused bicyclic ring system consisting of a thiazole and an azepine ring

-

A 4-chlorophenylmethyl substituent at position 6

-

A primary amine at position 2 of the thiazole ring

-

Dihydrochloride salt form

The molecule incorporates multiple nitrogen atoms in its heterocyclic structure, providing potential hydrogen bonding sites that influence its interactions with biological targets. The 4-chlorophenyl group contributes to the compound's lipophilicity and binding properties .

Pharmacological Properties and Biological Activity

4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride exhibits significant pharmacological properties, particularly related to dopaminergic activity.

Receptor Binding Profile

The compound is structurally related to B-HT 920 (talipexole), which is a known dopamine receptor agonist. Based on studies with similar compounds in the thiazolo[4,5-d]azepine class, B-HT 958 likely exhibits:

-

Affinity for dopamine D2 receptors

-

Potential agonist activity at dopamine receptors

Studies on related compounds provide insight into the likely mechanism of action. For instance, research indicates that similar thiazolo[4,5-d]azepine derivatives function as dopamine receptor agonists, with effects on dopamine release and receptor-mediated responses .

Structure-Activity Relationships

The structure-activity relationship of thiazolo[4,5-d]azepine compounds reveals that:

-

The thiazole-azepine scaffold provides a favorable orientation for interaction with dopamine receptors

-

The nature of substituents at position 6 significantly influences receptor selectivity and potency

-

The 4-chlorophenylmethyl group in B-HT 958 may enhance binding to specific dopamine receptor subtypes compared to other substituents (e.g., allyl group in talipexole)

Comparative Analysis with Related Compounds

Comparison with Talipexole (B-HT 920)

Talipexole (5,6,7,8-Tetrahydro-6-(2-propenyl)-4H-thiazolo[4,5-D]azepine-2-amine dihydrochloride), also known as B-HT 920, is a structurally related compound that differs primarily in the substituent at position 6 (allyl group instead of 4-chlorophenylmethyl) .

| Property | B-HT 958 | Talipexole (B-HT 920) |

|---|---|---|

| Structure | Thiazolo[4,5-d]azepine with 4-chlorophenylmethyl at position 6 | Thiazolo[4,5-d]azepine with allyl group at position 6 |

| CAS Number | 36085-44-6 | 36085-73-1 |

| Formula | C₁₄H₁₈Cl₃N₃S | C₁₀H₁₆ClN₃S (monohydrochloride) |

| Primary Activity | Dopamine receptor agonist (presumed) | Dopamine D₂/D₃ receptor agonist |

| Clinical Development | Research compound | Developed as medication (Talipexole) |

Talipexole has been developed as a dopamine receptor agonist and has been investigated for conditions like Parkinson's disease. The structural similarity between B-HT 958 and talipexole suggests comparable dopaminergic activity, though potentially with different receptor subtype selectivity or potency profiles .

Pharmacological Differentiation

Studies of related compounds indicate that modifications to the thiazolo[4,5-d]azepine scaffold can significantly impact pharmacological properties:

"The dopamine D2 agonists (−)-quinpirole hydrochloride and 5,6,7,8-tetrahydro-6-(2-propen-1-yl)-4H-thiazolo[4,5-d]azepin-2-amine dihydrochloride (B-HT 920) had the same dopamine release inhibition effects on caudate putamen and nucleus accumbens (core and shell) on the basis of their EC₅₀ values and efficacies."

This suggests that B-HT 958, with its 4-chlorophenylmethyl substituent, may display a distinct pharmacological profile compared to B-HT 920, potentially affecting its receptor subtype selectivity, efficacy, or tissue distribution properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume